molecular formula C22H33N3O B4015474 7-[(3-Methylphenyl)methyl]-2-(1-methylpiperidin-4-yl)-2,7-diazaspiro[4.5]decan-6-one

7-[(3-Methylphenyl)methyl]-2-(1-methylpiperidin-4-yl)-2,7-diazaspiro[4.5]decan-6-one

Cat. No.: B4015474
M. Wt: 355.5 g/mol
InChI Key: ORIFSDHHFWOJJU-UHFFFAOYSA-N
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Description

7-[(3-Methylphenyl)methyl]-2-(1-methylpiperidin-4-yl)-2,7-diazaspiro[4.5]decan-6-one is a complex organic compound with a unique spirocyclic structure. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(3-Methylphenyl)methyl]-2-(1-methylpiperidin-4-yl)-2,7-diazaspiro[4.5]decan-6-one involves multiple steps, including the formation of the spirocyclic core and the introduction of functional groups. The synthetic route typically starts with the preparation of the piperidine and diazaspirodecane intermediates, followed by their coupling under controlled conditions. Common reagents used in these reactions include alkyl halides, amines, and various catalysts to facilitate the formation of the spirocyclic structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

7-[(3-Methylphenyl)methyl]-2-(1-methylpiperidin-4-yl)-2,7-diazaspiro[4.5]decan-6-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds, affecting the compound’s reactivity.

    Substitution: This reaction involves the replacement of one functional group with another, which can modify the compound’s biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce new functional groups such as halides or amines.

Scientific Research Applications

7-[(3-Methylphenyl)methyl]-2-(1-methylpiperidin-4-yl)-2,7-diazaspiro[4.5]decan-6-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic chemistry.

    Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and understanding molecular interactions.

    Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific receptors or enzymes.

    Industry: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 7-[(3-Methylphenyl)methyl]-2-(1-methylpiperidin-4-yl)-2,7-diazaspiro[4.5]decan-6-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s spirocyclic structure allows it to fit into binding sites with high specificity, modulating the activity of the target and eliciting a biological response. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-4-piperidone: A simpler piperidine derivative with similar structural features but lacking the spirocyclic core.

    Indole derivatives: Compounds with a similar aromatic structure that exhibit diverse biological activities.

    Coumarin derivatives: Compounds with a lactone ring that share some chemical reactivity with spirocyclic compounds.

Uniqueness

The uniqueness of 7-[(3-Methylphenyl)methyl]-2-(1-methylpiperidin-4-yl)-2,7-diazaspiro[4.5]decan-6-one lies in its spirocyclic structure, which imparts distinct chemical and biological properties. This structure allows for specific interactions with molecular targets, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

7-[(3-methylphenyl)methyl]-2-(1-methylpiperidin-4-yl)-2,7-diazaspiro[4.5]decan-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H33N3O/c1-18-5-3-6-19(15-18)16-24-11-4-9-22(21(24)26)10-14-25(17-22)20-7-12-23(2)13-8-20/h3,5-6,15,20H,4,7-14,16-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORIFSDHHFWOJJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2CCCC3(C2=O)CCN(C3)C4CCN(CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H33N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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7-[(3-Methylphenyl)methyl]-2-(1-methylpiperidin-4-yl)-2,7-diazaspiro[4.5]decan-6-one
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7-[(3-Methylphenyl)methyl]-2-(1-methylpiperidin-4-yl)-2,7-diazaspiro[4.5]decan-6-one
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7-[(3-Methylphenyl)methyl]-2-(1-methylpiperidin-4-yl)-2,7-diazaspiro[4.5]decan-6-one
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7-[(3-Methylphenyl)methyl]-2-(1-methylpiperidin-4-yl)-2,7-diazaspiro[4.5]decan-6-one
Reactant of Route 5
7-[(3-Methylphenyl)methyl]-2-(1-methylpiperidin-4-yl)-2,7-diazaspiro[4.5]decan-6-one
Reactant of Route 6
7-[(3-Methylphenyl)methyl]-2-(1-methylpiperidin-4-yl)-2,7-diazaspiro[4.5]decan-6-one

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